molecular formula C14H16N2OS B5173430 5-(PROPAN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

5-(PROPAN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B5173430
M. Wt: 260.36 g/mol
InChI Key: ALHHDIRIDJZPSN-UHFFFAOYSA-N
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Description

5-(PROPAN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is a compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring substituted with a propan-2-yl group and a pyridin-3-ylmethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PROPAN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of cyclization reactions involving sulfur-containing precursors.

    Substitution Reactions: The propan-2-yl group and the pyridin-3-ylmethyl group are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(PROPAN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

5-(PROPAN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(PROPAN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(PROPAN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE
  • 5-(PROPAN-2-YL)-N-[(PYRIDIN-4-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

Uniqueness

5-(PROPAN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can significantly impact the compound’s interaction with molecular targets and its overall properties.

Properties

IUPAC Name

5-propan-2-yl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10(2)13-6-12(9-18-13)14(17)16-8-11-4-3-5-15-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHHDIRIDJZPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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